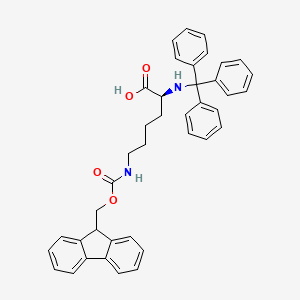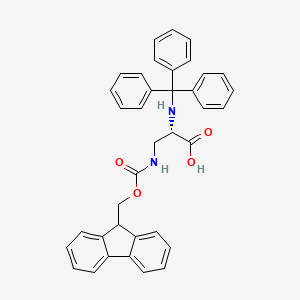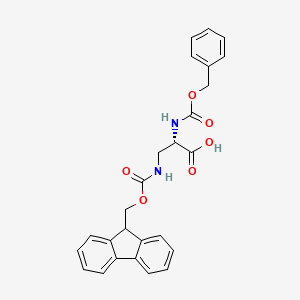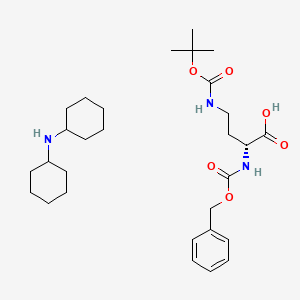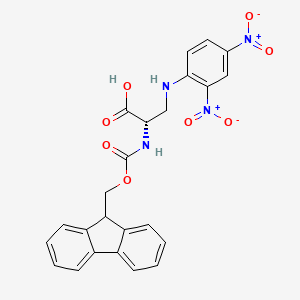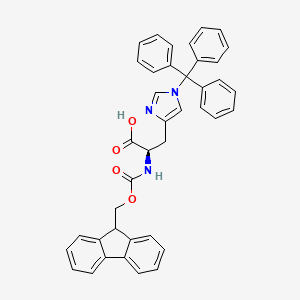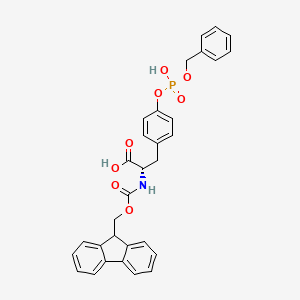
Fmoc-Tyr(HPO3Bzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Tyr(HPO3Bzl)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl phosphonate group at the hydroxyl group of the tyrosine side chain. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc group under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(HPO3Bzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Phosphorylation of the Hydroxyl Group: The hydroxyl group of the tyrosine side chain is phosphorylated using benzyl phosphonic dichloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using industrial-scale reactors, the amino group of tyrosine is protected with the Fmoc group.
Large-Scale Phosphorylation: The hydroxyl group is phosphorylated using benzyl phosphonic dichloride in large-scale reactors, ensuring efficient mixing and temperature control to achieve high yields.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The benzyl phosphonate group can undergo substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used to substitute the benzyl group in the presence of a suitable catalyst.
Major Products:
Deprotected Tyrosine Derivative: Removal of the Fmoc group yields the free amino tyrosine derivative.
Substituted Phosphonate Derivatives: Substitution reactions yield various phosphonate derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Tyr(HPO3Bzl)-OH is widely used in the synthesis of peptides, particularly in SPPS, due to its stability and ease of deprotection.
Biology:
Protein Engineering: This compound is used in the synthesis of modified peptides and proteins for studying protein function and interactions.
Medicine:
Drug Development: Modified peptides synthesized using this compound are investigated for their potential as therapeutic agents.
Industry:
Biomaterials: Peptides synthesized using this compound are used in the development of biomaterials for various applications, including tissue engineering and drug delivery.
作用机制
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, resulting in the formation of a free amino group.
Phosphorylation: The benzyl phosphonate group can participate in various biochemical reactions, depending on the substituents introduced during substitution reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is primarily involved in pathways related to peptide synthesis and modification.
相似化合物的比较
Fmoc-Tyr(PO3H2)-OH: Similar to Fmoc-Tyr(HPO3Bzl)-OH but with a free phosphonic acid group instead of a benzyl phosphonate group.
Fmoc-Tyr(tBu)-OH: Contains a tert-butyl group instead of a phosphonate group, used for different types of peptide modifications.
Uniqueness:
Stability: The benzyl phosphonate group provides stability during peptide synthesis, making this compound particularly useful in SPPS.
Versatility: The compound’s ability to undergo various substitution reactions makes it versatile for synthesizing a wide range of modified peptides.
属性
CAS 编号 |
191348-16-0 |
|---|---|
分子式 |
C31H28NO8P |
分子量 |
573.5 g/mol |
IUPAC 名称 |
2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)39-19-22-8-2-1-3-9-22)32(41(36,37)38)31(35)40-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,34)(H2,36,37,38) |
InChI 键 |
RIWNJZRITIBMDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)P(=O)(O)O |
同义词 |
191348-16-0; Fmoc-Tyr(HPO3Bzl)-OH; (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((benzyloxy)(hydroxy)phosphoryl)oxy)phenyl)propanoicacid; AmbotzFAA1432; SCHEMBL15630875; MolPort-006-701-299; CF-854; ZINC71788151; AKOS016003506; AK-49526; FT-0660779; ST24034064; N-alpha-(9-Fuorenylmethyloxycarbonyl)-2-benzyl-l-phosphotyrosine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


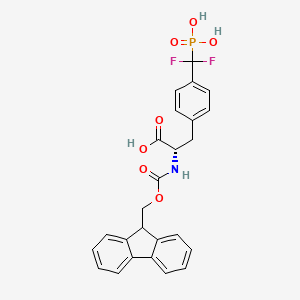
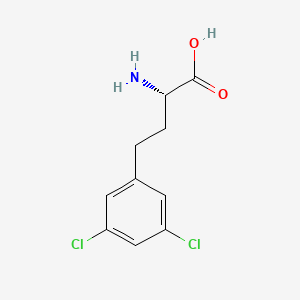
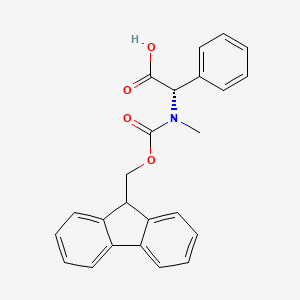
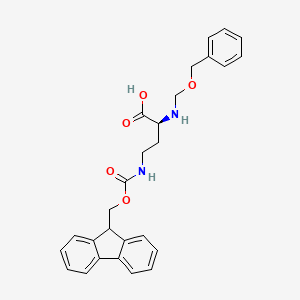
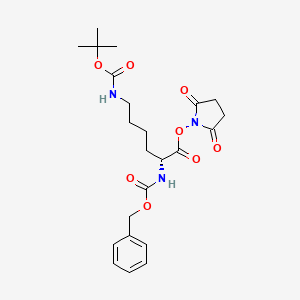
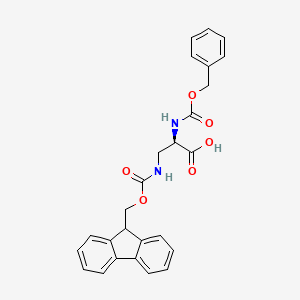
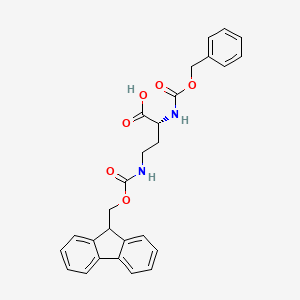
![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)
